1-(4-Chlorophenyl)-5-(4-methoxybenzyl)-1,3,5-triazinane-2-thione
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Overview
Description
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The resulting Schiff base is then cyclized with thiourea under acidic conditions to form the triazinane-2-thione core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of 1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or alkoxides; reaction temperature50-100°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer formulations to enhance material properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and affecting cellular processes.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound shares the chlorophenyl and methoxyphenyl groups but differs in the core structure, which is a prop-2-en-1-one instead of a triazinane-2-thione.
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound also contains the chlorophenyl and methoxyphenyl groups but has a pyrazolo[3,4-d]pyrimidin-4-amine core.
The uniqueness of 1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione lies in its triazinane-2-thione core, which imparts distinct chemical and biological properties compared to the other compounds.
Properties
Molecular Formula |
C17H18ClN3OS |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18ClN3OS/c1-22-16-8-2-13(3-9-16)10-20-11-19-17(23)21(12-20)15-6-4-14(18)5-7-15/h2-9H,10-12H2,1H3,(H,19,23) |
InChI Key |
XIGUSWKNOFCYQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=S)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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